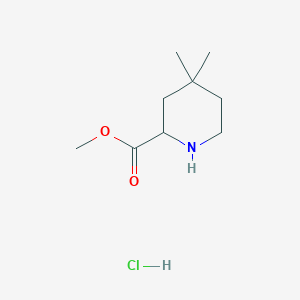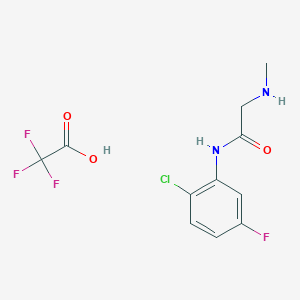
N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a phenyl ring substituted with chlorine and fluorine atoms, an acetamide group, and a trifluoroacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid typically involves multiple steps:
Formation of the Phenyl Intermediate: The starting material, 2-chloro-5-fluoroaniline, undergoes a reaction with acetic anhydride to form N-(2-chloro-5-fluorophenyl)acetamide.
Methylation: The intermediate is then treated with methylamine under controlled conditions to yield N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide.
Trifluoroacetylation: Finally, the compound is reacted with trifluoroacetic anhydride to introduce the trifluoroacetic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-fluorophenyl)-2-(methylamino)acetamide
- N-(2-chloro-5-fluorophenyl)-2-(ethylamino)acetamide
- N-(2-chloro-5-fluorophenyl)-2-(methylamino)propionamide
Uniqueness
N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which can impart distinct physicochemical properties and reactivity compared to similar compounds
Properties
Molecular Formula |
C11H11ClF4N2O3 |
|---|---|
Molecular Weight |
330.66 g/mol |
IUPAC Name |
N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H10ClFN2O.C2HF3O2/c1-12-5-9(14)13-8-4-6(11)2-3-7(8)10;3-2(4,5)1(6)7/h2-4,12H,5H2,1H3,(H,13,14);(H,6,7) |
InChI Key |
IPPJMDIWXUOHEV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=C(C=CC(=C1)F)Cl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride](/img/structure/B13503541.png)
![3-[(4-Aminophenyl)sulfanyl]propanoic acid](/img/structure/B13503542.png)
![rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano[2,3-c]pyrrole hydrochloride, cis](/img/structure/B13503544.png)
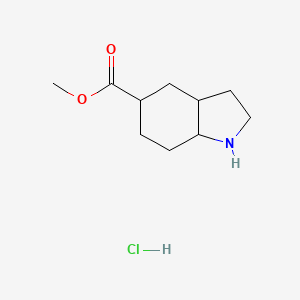
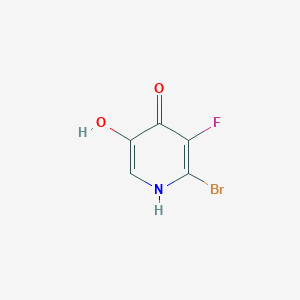

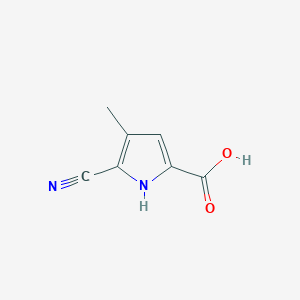
![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine](/img/structure/B13503578.png)
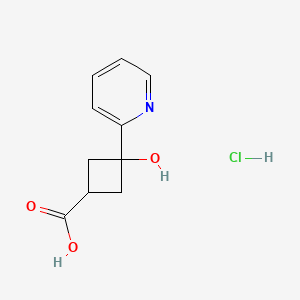
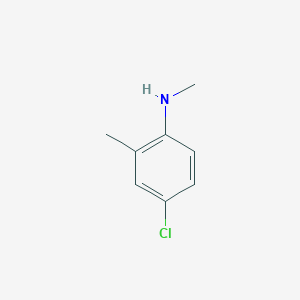

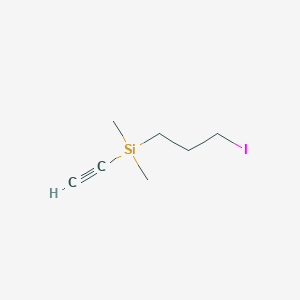
![tert-butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13503627.png)
